Product packaging for 2-Methyl-3-(methylsulfonyl)benzoic acid(Cat. No.:CAS No. 1186663-49-9)

2-Methyl-3-(methylsulfonyl)benzoic acid

Cat. No.: B1465095
CAS No.: 1186663-49-9
M. Wt: 214.24 g/mol
InChI Key: WMALKKDIJHZYRM-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4S B1465095 2-Methyl-3-(methylsulfonyl)benzoic acid CAS No. 1186663-49-9

Properties

IUPAC Name

2-methyl-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALKKDIJHZYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279906
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-49-9
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Methylthio Benzoic Acid Derivatives

A key step in the synthesis is the oxidation of 2-(methylthio)benzoic acid derivatives to the corresponding methylsulfonyl compounds.

  • Catalysts and Oxidants: The oxidation is typically carried out using sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2) as oxidants. Catalysts such as TEMPO (2,2,6,6-tetramethylpiperidinyloxide), sulfuric acid, acetic acid, and sodium tungstate are employed to enhance reaction efficiency and selectivity.
  • Reaction Conditions: The oxidation is performed in organic solvents like toluene or xylene at elevated temperatures (100–120 °C) for 1–5 hours.
  • Advantages: This method offers high conversion rates and selectivity, reduces waste generation, and is suitable for industrial scale-up due to its greener profile.

This approach is detailed in a recent patent (WO2024088280A1), which describes the oxidation of compounds with -SCH3 or related groups to the methylsulfonyl derivative using sodium hypochlorite and hydrogen peroxide in the presence of TEMPO and acid catalysts.

Direct One-Step Oxidation Using Novel Additives

A novel and efficient method for synthesizing 2-(methylsulfonyl)benzoic acid involves the direct oxidation of 2-(methylthio)benzoic acid using 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) salt as an additive in methanol solvent at room temperature (20 °C) for 24 hours.

  • Procedure: The reaction mixture is vigorously stirred, followed by filtration and reduced pressure distillation to isolate the product.
  • Yield: This method achieves over 90% yield.
  • Benefits: The process avoids toxic reagents such as chloroform and corrosive acids, uses mild conditions, and is operationally simple.
  • Significance: This method represents a safer and more environmentally friendly alternative to traditional oxidation methods.

Preparation of the Methylthio Precursor

The methylthio precursor (2-(methylthio)benzoic acid) can be prepared by reacting appropriate halogenated methylbenzoic acids with sulfur-containing nucleophiles such as methyl mercaptan or sodium methanesulfinate in the presence of bases.

  • Base: Common inorganic bases like sodium hydroxide or potassium hydroxide are used.
  • Solvents: Organic solvents such as toluene or xylene are preferred.
  • Temperature: Reaction temperatures range from ambient to moderate heating (e.g., 100 °C).
  • Example: Reaction of 2-chloromethyl-m-xylene derivatives with sulfur nucleophiles followed by oxidation steps to introduce the methylsulfonyl group.

Summary Table of Preparation Methods

Step Method Description Reagents & Catalysts Solvent Temperature Time Yield Notes
1 Oxidation of methylthio to methylsulfonyl NaOCl, H2O2, TEMPO, acids Toluene, xylene 100–120 °C 1–5 h High Industrially scalable, green process
2 One-step oxidation with diazabicyclo salt additive 1-chloromethyl-4-fluoro-1,4-diazabicyclo salt Methanol 20 °C 24 h >90% Mild, avoids toxic reagents
3 Preparation of methylthio precursor Methyl mercaptan or sodium methanesulfinate, base Toluene, xylene ~100 °C Variable Moderate to high Precursor for oxidation step

Research Findings and Analysis

  • The oxidation using sodium hypochlorite and hydrogen peroxide with TEMPO catalyst provides a highly selective and efficient route to introduce the methylsulfonyl group, minimizing side products and environmental impact.
  • The novel one-step oxidation method using a fluorinated diazabicyclo salt in methanol at room temperature offers operational simplicity and high yield, making it attractive for fine chemical synthesis.
  • The choice of solvent and reaction conditions greatly influences yield and purity. Methanol as a solvent in the one-step method enhances solubility and reaction rate while avoiding hazardous chemicals.
  • The use of mild bases and organic solvents in the precursor synthesis step ensures better control and scalability.
  • The overall synthetic routes are designed to reduce waste, avoid harsh reagents, and improve safety and cost-effectiveness.

Practical Considerations in Preparation

  • Solubility and Formulation: For stock solution preparation of this compound, solvents like DMSO, PEG300, Tween 80, and corn oil are used with physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
  • Purification: Filtration and reduced pressure distillation are standard for isolating the pure acid after reaction completion.
  • Environmental Impact: The described methods emphasize green chemistry principles by minimizing toxic reagents and waste streams.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₀O₄S
  • Molecular Weight : 214.24 g/mol
  • CAS Number : 1186663-49-9
  • Physical Form : Solid
  • Purity : Typically around 97% .

Anti-inflammatory Agents

This compound is primarily recognized for its anti-inflammatory properties. Research indicates that it can modulate pathways involved in inflammation, potentially influencing the synthesis of inflammatory mediators. This makes it a candidate for developing new anti-inflammatory drugs .

Cardiotonic Drugs

The compound shows promise in the development of cardiotonic agents. Its structural features may enhance cardiac muscle contractility, making it a subject of interest in cardiovascular pharmacology .

The biological activity of this compound has been explored through various interaction studies. Preliminary findings suggest that it may bind to specific receptors involved in pain perception and inflammation, paving the way for further pharmacological studies to elucidate its mechanism of action .

Synthesis and Derivatives

Various synthesis methods have been explored for this compound, focusing on optimizing yield and purity. The presence of the methylsulfonyl group enhances solubility and biological interaction potential, making derivatives of this compound an area of active research.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various benzoic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Cardiovascular Research

Another study focused on the cardiotonic effects of this compound showed improved cardiac contractility in isolated heart tissues, indicating its possible application in heart failure treatments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-3-(methylsulfonyl)benzoic acid
  • Molecular Formula : C₉H₁₀O₄S
  • CAS Registry Number : 1186663-49-9
  • Synonyms: 3-Methanesulfonylmethylbenzoic acid, 2-Methyl-3-methylsulfonylbenzoic acid, MFCD12828710

Structural Features :
The compound features a benzoic acid backbone substituted with a methyl group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. The sulfonyl group is electron-withdrawing, influencing acidity, solubility, and reactivity.

Positional Isomers of Methylsulfonyl-Substituted Benzoic Acids
Compound Name CAS RN Molecular Formula Melting Point (°C) Key Features Reference
This compound 1186663-49-9 C₉H₁₀O₄S Not reported Methyl at C2, methylsulfonyl at C3; likely moderate solubility in polar solvents
2-Methylsulfonylbenzoic acid 33963-55-2 C₈H₈O₄S 137–140 Methylsulfonyl at C2; lower melting point suggests weaker crystal packing
3-Methylsulfonylbenzoic acid 5345-27-7 C₈H₈O₄S 230 Methylsulfonyl at C3; higher melting point due to stronger H-bonding

Key Observations :

  • Positional isomerism significantly impacts physical properties. The 3-methylsulfonyl isomer (CAS 5345-27-7) has a notably higher melting point (230°C) than the 2-methylsulfonyl analog (137–140°C), likely due to enhanced hydrogen bonding in the crystal lattice .
Sulfonamide and Sulfonate Derivatives
Compound Name CAS RN Molecular Formula Structural Differences Notes Reference
2-[(Methylsulfonyl)amino]benzoic acid Not provided C₈H₉NO₄S Sulfonamide (-NHSO₂CH₃) at C2 Intramolecular N–H⋯O hydrogen bonds stabilize planar conformation
3-[Methyl(methylsulfonyl)amino]benzoic acid 89469-46-5 C₉H₁₁NO₄S Methylsulfonamide (-N(SO₂CH₃)CH₃) at C3 98% purity; potential for altered bioavailability
2-Chloro-4-(methylsulfonyl)benzoic acid 883806-76-6 C₁₃H₁₀ClN₃O₅S Chloro and methylsulfonyl groups at C2 and C4 Used in herbicide research (e.g., sulfonylurea derivatives)

Key Observations :

  • Sulfonamide derivatives exhibit distinct hydrogen-bonding patterns. For example, 2-[(methylsulfonyl)amino]benzoic acid forms dimeric motifs via O–H⋯O interactions, similar to carboxylic acids, but with additional stabilization from N–H⋯O bonds .
  • Chloro-substituted analogs (e.g., 2-Chloro-4-(methylsulfonyl)benzoic acid) are precursors to sulfonylurea herbicides, highlighting the role of sulfonyl groups in agrochemical activity .
Hydroxy- and Aryl-Substituted Benzoic Acids
Compound Name CAS RN Molecular Formula Structural Differences Notes Reference
3-Hydroxy-2-methylbenzoic acid 603-80-5 C₈H₈O₃ Hydroxy (-OH) at C3, methyl at C2 Higher acidity (pKa ~2.5) due to electron-withdrawing -OH group
2-Methyl-3-(naphthalen-2-yl)benzoic acid 1261921-12-3 C₁₈H₁₄O₂ Naphthyl group at C3 Bulky substituent reduces solubility in aqueous media

Key Observations :

  • Hydroxy-substituted analogs (e.g., 3-Hydroxy-2-methylbenzoic acid) exhibit stronger acidity compared to sulfonyl derivatives due to the -OH group’s electron-withdrawing nature .
  • Aryl-substituted derivatives (e.g., naphthyl groups) introduce steric hindrance, impacting crystallinity and solubility .

Biological Activity

2-Methyl-3-(methylsulfonyl)benzoic acid, also known as a derivative of benzoic acid with notable methyl and methylsulfonyl substitutions, has garnered interest due to its potential biological activities. This compound is primarily investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O4SC_{10}H_{12}O_4S. The presence of the methylsulfonyl group enhances the compound's solubility and biological activity , which is crucial for its pharmacological effectiveness.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.
  • Receptor Binding : Preliminary studies suggest that it could bind to receptors that play a role in pain perception and inflammation, influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and mediators, making it a potential therapeutic agent for conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may be effective against various bacterial strains, although detailed mechanisms remain to be elucidated. Its ability to modulate microbial activity could be attributed to its structural features that allow interaction with microbial cell membranes or metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methanesulfonamidobenzoic acidLacks methyl group at the 2-positionModerate anti-inflammatory effects
4-Methanesulfonamidobenzoic acidSulfonylamino group at the 4-positionLimited antimicrobial activity
2-Methylsulfonamidobenzoic acidSulfonylamino group at the 2-positionSimilar anti-inflammatory effects

This table highlights how structural variations influence the biological activities of related compounds.

Case Studies

  • Anti-inflammatory Effects in Animal Models : A study demonstrated that administration of this compound in rodent models led to a significant reduction in paw edema induced by inflammatory agents, suggesting its potential use in treating arthritis and other inflammatory diseases.
  • Antimicrobial Activity : In vitro experiments showed that this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methyl-3-(methylsulfonyl)benzoic acid, and how can intermediates be optimized?

  • Methodological Answer : A common approach involves substitution reactions followed by hydrolysis. For example, 3-[3-halogen-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole can react with cyanide to form a cyano intermediate, which is hydrolyzed under acidic or alkaline conditions to yield the target compound . Key parameters include reaction temperature (60–100°C), solvent selection (e.g., DMF or THF), and purification via recrystallization (using ethanol/water mixtures).
Step Reagents/Conditions Intermediate
SubstitutionKCN, DMF, 80°C3-[3-cyano-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole
HydrolysisH₂SO₄ (conc.) or NaOH (aq.), reflux2-methyl-3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonylbenzoic acid

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (214.0464 g/mol) . Complement with NMR (¹H/¹³C) to assign methylsulfonyl (δ ~3.3 ppm for CH₃SO₂) and aromatic protons. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C (melting point: ~137–140°C) .
  • pH Stability : Test in buffered solutions (pH 2–12) over 24–72 hours. The methylsulfonyl group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The electron-withdrawing methylsulfonyl group activates the benzoic acid ring toward electrophilic substitution at the 4-position. Tools like Gaussian 16 with B3LYP/6-311++G(d,p) basis set are recommended .

Q. What mechanistic insights explain conflicting data on its environmental persistence in herbicide mixtures?

  • Methodological Answer : Co-application with herbicides like mesotrione or S-metolachlor may alter degradation kinetics. Use soil microcosm studies with LC-MS/MS to monitor half-life (t₁/₂). Conflicting data often arise from soil organic matter content or microbial diversity .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated for bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX-2) or kinases using fluorogenic substrates.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-HRMS. The methylsulfonyl group may enhance metabolic resistance compared to sulfonamide analogs .

Q. What strategies resolve contradictions in regioselectivity during functionalization of the benzoic acid ring?

  • Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysis (Pd/Cu). For example, Suzuki-Miyaura coupling at the 4-position requires protection of the carboxylic acid as a methyl ester .

Data Contradiction Analysis

Q. Why do reported melting points vary between 137–140°C and 230°C for structurally similar derivatives?

  • Analysis : The discrepancy arises from positional isomerism (2- vs. 3-methylsulfonyl substitution). 3-Methylsulfonyl analogs exhibit higher symmetry and stronger intermolecular hydrogen bonding, increasing melting points . Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Methodological Resources

  • Nomenclature : Follow IUPAC PIN rules (e.g., "2-methanesulfonylbenzoic acid" instead of "2-(methylsulfonyl)benzoic acid") .
  • Synthetic Databases : Use Reaxys or Pistachio for retrosynthetic planning .
  • Analytical Standards : Cross-reference CAS 1186663-49-9 for purity benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-(methylsulfonyl)benzoic acid
Reactant of Route 2
2-Methyl-3-(methylsulfonyl)benzoic acid

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